molecular formula C21H27N3O2 B5161524 N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide

N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No.: B5161524
M. Wt: 353.5 g/mol
InChI Key: AWDJDRHNFCUAJZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide, also known as DMMPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. DMMPA belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide is not fully understood. However, it has been suggested that this compound acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has also been shown to interact with the serotoninergic and dopaminergic systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant effects. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under normal lab conditions and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in some experimental setups. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide. Further research is needed to elucidate the exact mechanism of action of this compound and its effects on the GABAergic, serotoninergic, and dopaminergic systems. Additionally, more studies are needed to investigate the potential therapeutic applications of this compound, particularly in the treatment of pain and inflammation-related disorders. Finally, the pharmacokinetic properties of this compound need to be better understood to facilitate its translation into clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. It has been investigated for its anticonvulsant, antidepressant, and anxiolytic properties, as well as its anti-inflammatory and analgesic effects. This compound has several advantages for lab experiments, including ease of synthesis and stability, but also has some limitations, including low solubility in water. Future research is needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide involves the reaction between 3,4-dimethylbenzoyl chloride and 4-(3-methoxyphenyl)-1-piperazinecarboxylic acid, followed by the addition of ammonium acetate. The reaction takes place in the presence of a solvent such as acetonitrile, and the resulting product is purified through recrystallization.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide has been the subject of numerous scientific studies due to its potential pharmacological applications. It has been investigated for its anticonvulsant, antidepressant, and anxiolytic properties. This compound has also been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-7-8-18(13-17(16)2)22-21(25)15-23-9-11-24(12-10-23)19-5-4-6-20(14-19)26-3/h4-8,13-14H,9-12,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDJDRHNFCUAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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